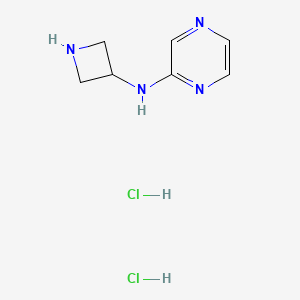![molecular formula C9H7ClF3N B1433992 2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine CAS No. 1803611-16-6](/img/structure/B1433992.png)
2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine
Vue d'ensemble
Description
2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine is a chemical compound with the molecular formula C9H7ClF3N . Its molecular weight is 221.61 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . The synthesis often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The InChI code for 2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine is 1S/C9H7ClF3N/c10-7-2-1-6 (5-14-7)8 (3-4-8)9 (11,12)13/h1-2,5H,3-4H2 .Physical And Chemical Properties Analysis
2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine has a density of 1.438±0.06 g/cm3 (Predicted) and a boiling point of 228.8±40.0 °C (Predicted) .Applications De Recherche Scientifique
Agrochemical Industry
- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, including 2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results or Outcomes : The use of TFMP derivatives in agrochemicals has led to effective pest control, contributing to increased crop yields .
Pharmaceutical Industry
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Methods of Application : The methods of application can vary widely depending on the specific pharmaceutical product. These compounds can be administered orally, topically, or by injection .
- Results or Outcomes : The use of TFMP derivatives in pharmaceuticals has led to effective treatments for various conditions .
Intermediate for Synthesis of Crop-Protection Products
- Summary of Application : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
- Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results or Outcomes : The development of 2,3,5-DCTF has enabled the synthesis of several crop-protection products .
Regioexhaustive Functionalization
- Summary of Application : 2-Chloro-5-(trifluoromethyl)pyridine may be employed as a model substrate to investigate the regioexhaustive functionalization .
- Results or Outcomes : The use of 2-Chloro-5-(trifluoromethyl)pyridine in regioexhaustive functionalization studies has contributed to our understanding of chemical reactions .
Intermediate for Fluorinated Building Blocks
- Summary of Application : This compound can be used as an intermediate in the synthesis of fluorinated building blocks .
- Results or Outcomes : The use of 2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine in the synthesis of fluorinated building blocks has contributed to the development of new materials .
Intermediate for Pharmaceuticals
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3N/c10-7-2-1-6(5-14-7)8(3-4-8)9(11,12)13/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQZFQWJJTWPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1433909.png)
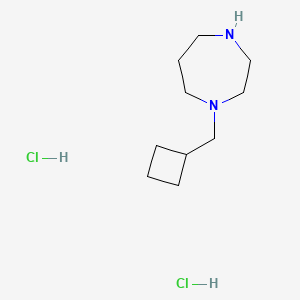

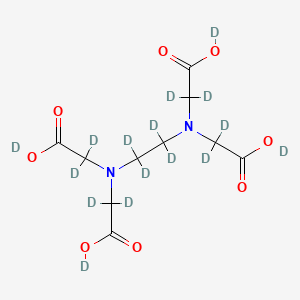
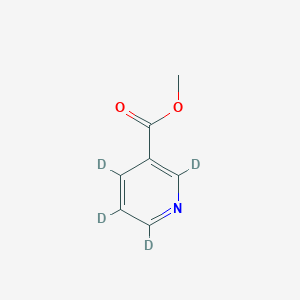
![6-Oxa-2-azaspiro[3.4]octane hemioxalate](/img/structure/B1433916.png)
![3-[(2,3-Difluorophenyl)methoxy]pyridine](/img/structure/B1433919.png)
![4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433920.png)
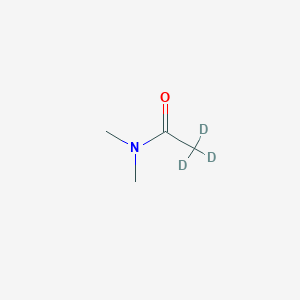
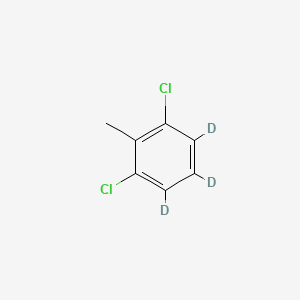
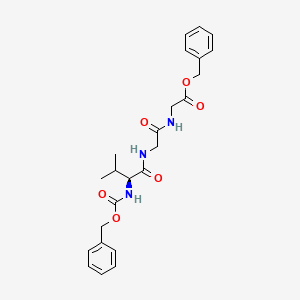
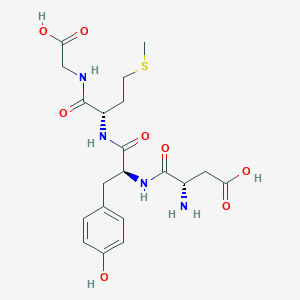
![{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-YL}acetic acid](/img/structure/B1433931.png)
